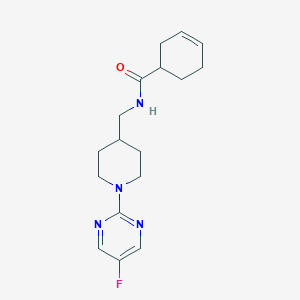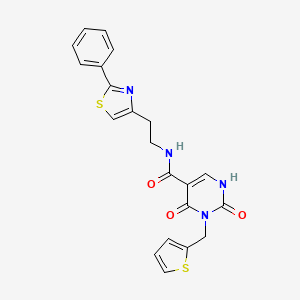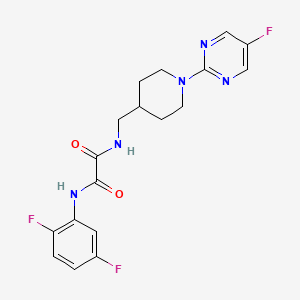
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of cyclohexane carboxamides and has been studied for its potential pharmacological properties.
Scientific Research Applications
PET Tracers in Neuropsychiatric Disorders
N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, including derivatives like cyclohexanecarboxamide, have shown promise as PET radioligands. They are selective and high-affinity antagonists for 5-HT1A receptors, making them suitable for in vivo quantification of these receptors in neuropsychiatric disorders due to their high brain uptake and stability (García et al., 2014).
Synthesis and Characterization of Research Chemicals
Compounds like N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide have been identified and characterized. These compounds are significant in understanding the bioisosteric replacements in synthetic cannabinoids, aiding in the differentiation and identification of research chemicals. This knowledge is vital for the pharmacological exploration of these substances (McLaughlin et al., 2016).
Radiosynthesis for Histamine H3 Receptor Studies
The synthesis of fluorinated analogs like N-(cis-4-fluoromethylcyclohexyl)-4-(1(H)-imidazol-4-yl)piperidine-1-thiocarbonamide (VUF 5000) offers potential for PET studies of the histamine H3 receptor. This compound's synthesis and radiosynthesis provide valuable insights for neuropharmacological research, particularly in mapping and quantifying histamine H3 receptors (Windhorst et al., 1999).
Anti-Angiogenic and DNA Cleavage Studies in Cancer Research
Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have been synthesized and tested for anti-angiogenic and DNA cleavage activities. This research is pivotal in cancer treatment, as these compounds show potential as anticancer agents due to their ability to block blood vessel formation and bind to DNA (Kambappa et al., 2017).
Evaluation of Bridgehead Fluoromethyl Analogs for Neurotransmitter Receptors
Studies on fluorinated analogs related to the 5-hydroxytryptamine (5-HT(1A)) antagonist provide insights into the development of PET ligands with high metabolic stability. This research is crucial for understanding receptor interactions and drug development in the field of neuropsychiatric disorders (Al Hussainy et al., 2011).
Inotropic Evaluation in Cardiology
1-Substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides have been synthesized and evaluated for positive inotropic activity. This research contributes to the development of novel drugs for heart conditions, with some derivatives showing promising activity (Liu et al., 2009).
properties
IUPAC Name |
N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN4O/c18-15-11-20-17(21-12-15)22-8-6-13(7-9-22)10-19-16(23)14-4-2-1-3-5-14/h1-2,11-14H,3-10H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWAVSWDTIXRHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-allyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2454693.png)

![N-(2-methoxyethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2454696.png)

![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2454698.png)

![2-[(3-benzoylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2454702.png)


![1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2454705.png)
![N-(3-chlorophenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2454708.png)
![5-Chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]pyrimidin-2-amine](/img/structure/B2454710.png)
![8-(morpholine-4-carbonyl)-2-(p-tolyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2454712.png)